molecular formula C16H17N5O2 B7358247 6-(3-hydroxy-3-methylpyrrolidin-1-yl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

6-(3-hydroxy-3-methylpyrrolidin-1-yl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B7358247
M. Wt: 311.34 g/mol
InChI Key: XATBWYGTQZRBEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3-hydroxy-3-methylpyrrolidin-1-yl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one, also known as HMPPP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HMPPP is a pyrazolo[3,4-d]pyrimidine derivative that has been synthesized using various methods.

Scientific Research Applications

6-(3-hydroxy-3-methylpyrrolidin-1-yl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit potent inhibitory activity against various enzymes, including cyclin-dependent kinases (CDKs), which are involved in the regulation of the cell cycle. This compound has also been shown to exhibit anti-inflammatory and anti-tumor properties, making it a potential candidate for the development of novel therapeutic agents.

Mechanism of Action

6-(3-hydroxy-3-methylpyrrolidin-1-yl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one exerts its biological effects by inhibiting the activity of CDKs, which are involved in the regulation of the cell cycle. CDKs play a crucial role in the cell cycle by regulating the progression of the cell from one phase to another. This compound binds to the active site of CDKs, thereby preventing their activity and leading to cell cycle arrest.
Biochemical and Physiological Effects:
This compound has been shown to exhibit potent anti-inflammatory and anti-tumor properties in various in vitro and in vivo models. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for the development of novel therapeutic agents. This compound has also been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of various neurological disorders.

Advantages and Limitations for Lab Experiments

6-(3-hydroxy-3-methylpyrrolidin-1-yl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one has several advantages for lab experiments, including its potent inhibitory activity against CDKs, its anti-inflammatory and anti-tumor properties, and its ability to induce cell cycle arrest and apoptosis in cancer cells. However, this compound also has some limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for the research and development of 6-(3-hydroxy-3-methylpyrrolidin-1-yl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one. One potential direction is the development of novel therapeutic agents based on this compound for the treatment of various diseases, including cancer and neurological disorders. Another potential direction is the optimization of the synthesis method for this compound to improve its yield and purity. Additionally, further studies are needed to investigate the potential toxicity and side effects of this compound in vivo, as well as its pharmacokinetic and pharmacodynamic properties.

Synthesis Methods

6-(3-hydroxy-3-methylpyrrolidin-1-yl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one can be synthesized using various methods, including the reaction of 4-amino-1-phenylpyrazolo[3,4-d]pyrimidine-5-carbonitrile with 3-methyl-1-pyrrolidinol in the presence of a suitable solvent and catalyst. The reaction leads to the formation of this compound as a solid, which can be purified using various methods.

properties

IUPAC Name

6-(3-hydroxy-3-methylpyrrolidin-1-yl)-1-phenyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N5O2/c1-16(23)7-8-20(10-16)15-18-13-12(14(22)19-15)9-17-21(13)11-5-3-2-4-6-11/h2-6,9,23H,7-8,10H2,1H3,(H,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XATBWYGTQZRBEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCN(C1)C2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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